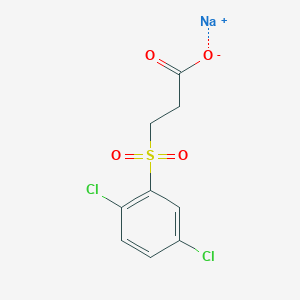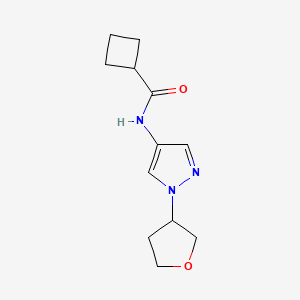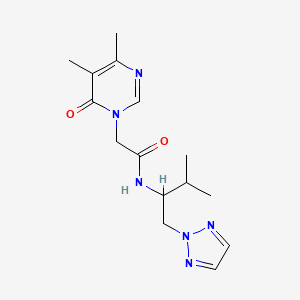![molecular formula C20H23N3O4 B2590119 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea CAS No. 1448045-63-3](/img/structure/B2590119.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also known as BDP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. BDP is a urea derivative that has been shown to have promising biological and pharmacological properties.
Wissenschaftliche Forschungsanwendungen
ROCK Inhibitors and Cancer Research
Roberta Pireddu et al. (2012) discussed potent ROCK inhibitors derived from new classes of ureas, highlighting their significant potency in inhibiting ROCK in human lung cancer cells. This research indicates the potential of urea derivatives in developing cancer therapies, specifically targeting Rho-associated protein kinases involved in tumor progression and metastasis (Pireddu et al., 2012).
Synthesis and Chemical Properties
Research on N-Hydroxyamide-Containing Heterocycles by J. Ohkanda et al. (1993) and the synthesis of hydroxamic acids and ureas from carboxylic acids by Kishore Thalluri et al. (2014) shed light on the synthetic routes and chemical properties of related urea compounds. These studies provide insights into the chemical synthesis and applications of urea derivatives in medicinal chemistry and drug development (Ohkanda et al., 1993); (Thalluri et al., 2014).
Antiproliferative Activity
A study on 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives by M. M. Al-Sanea et al. (2018) evaluated their antiproliferative activity against various cancer cell lines. This research highlights the therapeutic potential of urea derivatives in cancer treatment, providing a foundation for further exploration of similar compounds in oncological applications (Al-Sanea et al., 2018).
Neuroprotective and Analgesic Applications
The synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas by J. Vidaluc et al. (1995) explored their antiacetylcholinesterase activity. This work suggests the potential use of urea derivatives in developing treatments for neurodegenerative diseases and as analgesics, further underscoring the versatility of these compounds in scientific research (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibition
Research by De-bin Wan et al. (2019) on a potent soluble epoxide hydrolase (sEH) inhibitor highlights its applications in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration. The study focuses on the metabolism of the inhibitor, providing insights into its safety and effectiveness, which is relevant for the development of urea-based therapeutics (Wan et al., 2019).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-25-17-8-10-23(11-9-17)16-5-2-14(3-6-16)21-20(24)22-15-4-7-18-19(12-15)27-13-26-18/h2-7,12,17H,8-11,13H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHYXQPDXMFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/no-structure.png)
![5-amino-1-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide](/img/structure/B2590038.png)

![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2590042.png)






![1-(4-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2590053.png)

